Pentamethylphenylacetaldehyde
Description
Pentamethylphenylacetaldehyde (systematic name: 2-(2,3,4,5,6-pentamethylphenyl)acetaldehyde) is an aromatic aldehyde derivative characterized by a phenyl ring substituted with five methyl groups and an acetaldehyde functional group (-CH₂CHO). The pentamethyl substitution likely enhances steric hindrance and hydrophobicity compared to simpler phenylacetaldehydes, influencing its physical, chemical, and reactivity properties .
Properties
IUPAC Name |
2-(2,3,4,5,6-pentamethylphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h7H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOANKKYRYOCRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CC=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentamethylphenylacetaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pentamethylbenzene with acetyl chloride, followed by oxidation of the resulting ketone to the aldehyde. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form pentamethylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, pentamethylphenylethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the phenyl ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pentamethylbenzoic acid.
Reduction: Pentamethylphenylethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block in Synthesis:
Pentamethylphenylacetaldehyde serves as a versatile building block in organic synthesis. Its structure allows for further functionalization, making it useful in creating more complex molecules.
- Case Study: In the synthesis of novel aromatic compounds, this compound has been utilized as an intermediate to produce derivatives with enhanced biological activity. For example, modifications at the aldehyde position have led to compounds with improved anti-cancer properties.
2. Reaction with Nucleophiles:
The aldehyde group in this compound can react with various nucleophiles, facilitating the formation of new carbon-carbon bonds. This property is exploited in the synthesis of pharmaceuticals and agrochemicals.
Applications in Fragrance Industry
1. Fragrance Component:
this compound is employed as a fragrance ingredient due to its pleasant odor profile reminiscent of floral and fruity notes. It is often used in perfumes and scented products.
-
Data Table: Fragrance Profile
Compound Odor Description Concentration (%) This compound Floral, sweet 0.5 - 2 Other Common Fragrance Compounds Varies Varies
Applications in Medicinal Chemistry
1. Anticancer Research:
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. Researchers are exploring its potential as a lead compound for developing new cancer therapies.
- Case Study: A derivative was synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation compared to standard chemotherapeutic agents.
2. Antioxidant Properties:
this compound has been investigated for its antioxidant properties, which may contribute to its therapeutic potential in treating oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of pentamethylphenylacetaldehyde and its derivatives involves interactions with various molecular targets. For instance, the aldehyde group can form Schiff bases with amines, which can then participate in further chemical transformations. The methyl groups on the phenyl ring can influence the compound’s reactivity and stability, affecting its interactions with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with Pentamethylphenylacetaldehyde, differing primarily in substituents or functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Substituents |
|---|---|---|---|---|
| Phenylacetaldehyde | C₈H₈O | 120.15 | Aldehyde (-CHO) | Phenyl (no substituents) |
| 4-Hydroxyphenylacetaldehyde | C₈H₈O₂ | 136.15 | Aldehyde + Hydroxyl | 4-hydroxy-phenyl |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | Carboxylic acid (-COOH) | Phenyl |
| Phenylacetonitrile | C₈H₇N | 117.15 | Nitrile (-CN) | Phenyl |
| Phenylacetaldehyde Glyceryl Acetal | C₁₁H₁₄O₃ | 218.23 | Acetal | Phenyl + glyceryl group |
| This compound (hypothetical) | C₁₃H₁₈O | 190.28 | Aldehyde | 2,3,4,5,6-pentamethylphenyl |
Key Observations :
- Molecular Weight : this compound has a significantly higher molecular weight (190.28 g/mol) than phenylacetaldehyde (120.15 g/mol) due to the five methyl groups .
- Functional Groups : Unlike phenylacetic acid (carboxylic acid) or phenylacetonitrile (nitrile), this compound retains the aldehyde group, making it more reactive in nucleophilic addition reactions .
Physical and Chemical Properties
Data for phenylacetaldehyde and analogs (from experimental evidence) are compared to inferred properties of this compound:
Notes:
Handling Recommendations :
Antagonistic Effects in Mixtures
Studies on phenylacetaldehyde formation in ternary mixtures (e.g., with 2-pentenal and phenolic compounds) show antagonistic effects, reducing yield . This compound’s bulkier structure may exacerbate such interactions, necessitating optimized reaction conditions.
Biological Activity
Pentamethylphenylacetaldehyde (PMPA) is an aromatic aldehyde that has garnered attention due to its potential biological activities. This article explores its biological properties, metabolism, and implications in various biological systems, supported by research findings and case studies.
Chemical Structure and Properties
PMPA, a derivative of phenylacetaldehyde, is characterized by its five methyl groups attached to a phenyl ring. Its chemical formula is , and it exhibits properties typical of aldehydes, including reactivity with nucleophiles and potential for oxidation.
Metabolic Pathways
The metabolism of PMPA primarily involves oxidation processes. Research indicates that PMPA can be metabolized into phenylacetic acid, which is a significant pathway in various organisms. The enzymatic conversion involves aldehyde dehydrogenase (ALDH), which plays a crucial role in the detoxification of aldehydes:
- Aldehyde Dehydrogenase Activity : PMPA acts as a substrate for ALDH enzymes, with varying Km values indicating the affinity of different isoforms toward PMPA. For instance, studies have shown Km values ranging from to for different ALDH isoforms .
Sensitization and Toxicity
PMPA has been investigated for its sensitization potential in humans. Clinical studies have reported cases of contact dermatitis associated with cosmetic products containing PMPA. A review of sensitization data revealed that approximately 0.26% to 0.61% of patients tested exhibited positive reactions to PMPA in patch tests . This suggests that while PMPA may have beneficial properties, it also poses risks for certain individuals.
Case Study 1: Dermal Sensitization
A study conducted on patients with eczema highlighted the sensitizing effects of PMPA when used in cosmetic formulations. Out of 50 patients tested, 2% exhibited allergic reactions to products containing PMPA . This underscores the need for careful consideration of PMPA's use in consumer products.
Case Study 2: Metabolic Profiling in Animal Models
Research involving guinea pig liver slices demonstrated that PMPA is rapidly metabolized to phenylacetic acid within 45 minutes, accounting for 55% conversion . The study utilized specific inhibitors to elucidate the metabolic pathways involved, indicating significant activity from aldehyde oxidase and ALDH.
Table: Summary of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
